molecular formula C8H9F3IN3 B2724184 3-iodo-2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine CAS No. 2416236-02-5

3-iodo-2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B2724184
CAS No.: 2416236-02-5
M. Wt: 331.081
InChI Key: GJQJLNVBDVXPAN-UHFFFAOYSA-N
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Description

3-iodo-2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: is a heterocyclic compound with a unique structure that includes iodine, methyl, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, a Friedel-Crafts acylation followed by a Clemmensen reduction can be used to introduce the necessary functional groups .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally involves standard organic synthesis techniques, including the use of catalysts and controlled reaction environments to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-iodo-2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen or add hydrogen to the compound.

    Substitution: Commonly involves replacing the iodine atom with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: In biological and medicinal research, 3-iodo-2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has shown potential as a neuroprotective and anti-inflammatory agent. Studies have demonstrated its ability to inhibit nitric oxide and tumor necrosis factor-α production in stimulated human microglia cells .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity .

Mechanism of Action

The mechanism of action for 3-iodo-2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It also affects the NF-kB inflammatory pathway, which is crucial for its anti-inflammatory properties . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines .

Comparison with Similar Compounds

  • 3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine
  • Triazole-pyrimidine hybrids

Comparison: Compared to similar compounds, 3-iodo-2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of iodine, methyl, and trifluoromethyl groups. The presence of the trifluoromethyl group, in particular, contributes to its stability and bioactivity, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-iodo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3IN3/c1-4-6(12)7-13-3-2-5(8(9,10)11)15(7)14-4/h5,13H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQJLNVBDVXPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(CCNC2=C1I)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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